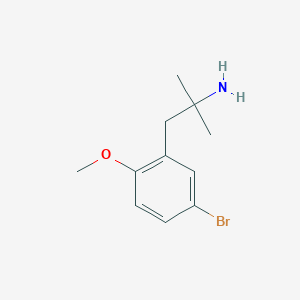
4-Cyclohexylbut-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylbut-2-enal is an organic compound with the molecular formula C10H16O It is characterized by a cyclohexyl group attached to a but-2-enal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbut-2-enal typically involves the aldol condensation of cyclohexanone with crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclohexylbut-2-enal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-Cyclohexylbut-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-Cyclohexylbutanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: 4-Cyclohexylbut-2-enoic acid.
Reduction: 4-Cyclohexylbutanol.
Substitution: Various substituted cyclohexylbut-2-enal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 4-Cyclohexylbut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity by disrupting bacterial cell walls.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylacetaldehyde: Similar structure but lacks the double bond in the but-2-enal chain.
Cyclohexylpropanal: Similar structure but with a shorter carbon chain.
Cyclohexylbutanal: Similar structure but with a saturated carbon chain.
Uniqueness: 4-Cyclohexylbut-2-enal is unique due to the presence of both a cyclohexyl group and an unsaturated aldehyde chain. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its saturated or shorter-chain analogs.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(E)-4-cyclohexylbut-2-enal |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10-6-2-1-3-7-10/h4-5,9-10H,1-3,6-8H2/b5-4+ |
InChI-Schlüssel |
BRQHJPHHSBUZPY-SNAWJCMRSA-N |
Isomerische SMILES |
C1CCC(CC1)C/C=C/C=O |
Kanonische SMILES |
C1CCC(CC1)CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)













